molecular formula C28H54O4 B15216494 24-(tert-Butoxy)-24-oxotetracosanoic acid

24-(tert-Butoxy)-24-oxotetracosanoic acid

Cat. No.: B15216494
M. Wt: 454.7 g/mol
InChI Key: LUFYKVRDGLJKHY-UHFFFAOYSA-N
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Description

24-(tert-Butoxy)-24-oxotetracosanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a long tetracosanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-(tert-Butoxy)-24-oxotetracosanoic acid typically involves the esterification of tetracosanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting tert-butyl ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the 24th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 24-(tert-Butoxy)-24-oxotetracosanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 24-(tert-Butoxy)-24-hydroxytetracosanoic acid.

    Substitution: Formation of various substituted tetracosanoic acid derivatives.

Scientific Research Applications

24-(tert-Butoxy)-24-oxotetracosanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 24-(tert-Butoxy)-24-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group and ketone functional group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules.

Comparison with Similar Compounds

    24-(tert-Butoxy)-24-hydroxytetracosanoic acid: Similar structure but with a hydroxyl group instead of a ketone.

    24-(tert-Butoxy)-24-oxooctadecanoic acid: Shorter carbon chain but similar functional groups.

    tert-Butyl tetracosanoate: Lacks the ketone functional group.

Uniqueness: 24-(tert-Butoxy)-24-oxotetracosanoic acid is unique due to the presence of both a tert-butoxy group and a ketone functional group on a long carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

24-[(2-methylpropan-2-yl)oxy]-24-oxotetracosanoic acid

InChI

InChI=1S/C28H54O4/c1-28(2,3)32-27(31)25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h4-25H2,1-3H3,(H,29,30)

InChI Key

LUFYKVRDGLJKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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